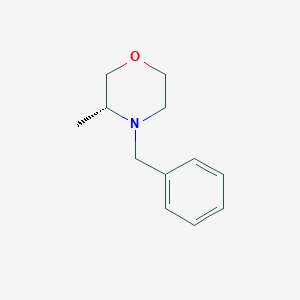

(R)-4-Benzyl-3-methylmorpholine

Description

The exact mass of the compound this compound is 191.131014166 g/mol and the complexity rating of the compound is 166. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R)-4-benzyl-3-methylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-11-10-14-8-7-13(11)9-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXNBKAFYCHTQPI-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCN1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1COCCN1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679916 | |

| Record name | (3R)-4-Benzyl-3-methylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74571-98-5 | |

| Record name | (3R)-4-Benzyl-3-methylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of (R)-4-Benzyl-3-methylmorpholine

This guide provides a comprehensive overview of a reliable method for the synthesis of this compound, a valuable chiral building block in medicinal chemistry and drug development. The protocol is based on the standard N-alkylation of the commercially available (R)-3-methylmorpholine.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. In this process, the secondary amine of (R)-3-methylmorpholine acts as a nucleophile, attacking the electrophilic benzylic carbon of a benzyl halide (such as benzyl bromide or benzyl chloride). A base is utilized to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.

Below is a DOT script representation of the general synthetic workflow.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

This section details a representative experimental procedure for the synthesis of this compound via N-alkylation.

Materials:

-

(R)-3-Methylmorpholine

-

Benzyl bromide (or Benzyl chloride)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of (R)-3-methylmorpholine (1.0 eq) in anhydrous acetonitrile, add the base (e.g., potassium carbonate, 2.0 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 4-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to afford the pure this compound.

Data Presentation: Reagents and Reaction Conditions

The following table summarizes the key quantitative data for the described synthesis.

| Parameter | Value | Notes |

| Reactants | ||

| (R)-3-Methylmorpholine | 1.0 equivalent | Starting material. |

| Benzyl Bromide | 1.1 equivalents | Alkylating agent. Benzyl chloride can also be used. |

| Base | ||

| Potassium Carbonate | 2.0 equivalents | A common and cost-effective base for this transformation.[1] |

| Cesium Carbonate | 2.0 equivalents | An alternative, more reactive base that can be used. |

| Solvent | ||

| Acetonitrile | Sufficient to dissolve reactants | A polar aprotic solvent suitable for SN2 reactions.[1] |

| Reaction Conditions | ||

| Temperature | Reflux | Elevated temperature is typically required to drive the reaction.[1] |

| Reaction Time | 4 - 16 hours | Monitor by TLC for completion.[1] |

| Work-up & Purification | ||

| Purification Method | Silica Gel Column Chromatography | To isolate the pure product from starting materials and byproducts. |

Signaling Pathway and Logical Relationships

The underlying chemical transformation is a classic SN2 reaction. The following diagram illustrates the logical relationship between the reactants and the formation of the product.

References

An In-depth Technical Guide to the Physicochemical Properties of (R)-4-Benzyl-3-methylmorpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-4-Benzyl-3-methylmorpholine is a chiral organic compound belonging to the morpholine class. Morpholine and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities and presence in numerous approved drugs. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. Due to the limited availability of experimental data for this specific molecule, this guide also includes information on closely related compounds to provide a comparative context. A detailed, representative experimental protocol for the synthesis of a substituted benzylmorpholine is also presented, alongside a visualization of the synthetic workflow.

Core Physicochemical Properties

Table 1: Core Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO | [1] |

| Molecular Weight | 191.27 g/mol | [1] |

| CAS Number | 74571-98-5 | [1] |

Experimental Protocols

While a specific experimental protocol for the synthesis of this compound is not detailed in the reviewed literature, a representative procedure for a closely related constitutional isomer, (R)-4-benzyl-5-methylmorpholine, can be adapted. The following protocol describes the reduction of a morpholine-3-one precursor, a common strategy for the synthesis of saturated morpholine rings.

Representative Synthesis of a Substituted (R)-4-Benzyl-methylmorpholine

This protocol is adapted from the synthesis of (R)-4-benzyl-5-methylmorpholine.

Objective: To synthesize this compound via the reduction of (R)-4-benzyl-3-methylmorpholin-5-one.

Materials:

-

(R)-4-benzyl-3-methylmorpholin-5-one

-

Lithium aluminum hydride (LiAlH₄) solution (1.0 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Ice bath

-

Heating mantle and reflux condenser

-

Standard glassware for organic synthesis

-

Apparatus for extraction and purification (e.g., separatory funnel, rotary evaporator, chromatography columns)

Procedure:

-

Reaction Setup: A solution of (R)-4-benzyl-3-methylmorpholin-5-one in anhydrous THF is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reducing Agent: The flask is cooled to 0°C using an ice bath. A solution of lithium aluminum hydride (1.0 M in THF) is added dropwise to the stirred solution of the morpholinone precursor.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is heated to reflux. The reaction is monitored for completion (e.g., by thin-layer chromatography).

-

Work-up: Once the reaction is complete, it is carefully quenched by the slow, dropwise addition of water, followed by an aqueous solution of a base (e.g., NaOH) to precipitate the aluminum salts.

-

Extraction: The resulting slurry is filtered, and the filtrate is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as column chromatography, to yield the final product, this compound.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a substituted morpholine derivative, based on the described experimental approach.

Caption: Synthetic and characterization workflow for this compound.

Conclusion

This technical guide consolidates the currently available physicochemical information for this compound. While experimental data on several key properties remain elusive, the foundational molecular characteristics are presented. The provided representative synthesis protocol and workflow diagram offer valuable insights for researchers working on the synthesis and characterization of this and related morpholine derivatives. Further experimental investigation is required to fully elucidate the physicochemical profile of this compound, which will be crucial for its potential applications in drug discovery and development.

References

(R)-4-Benzyl-3-methylmorpholine: An Uncharacterized Synthetic Intermediate with Potential Pharmacological Relevance

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

(R)-4-Benzyl-3-methylmorpholine is a chiral organic molecule featuring a morpholine core, a foundational structure in numerous biologically active compounds. Despite its availability as a synthetic reagent, a comprehensive review of scientific literature and chemical databases reveals a notable absence of studies characterizing its specific mechanism of action, pharmacological targets, or any associated biological activity. Consequently, this document serves not as a summary of established data, but as a forward-looking guide for the potential investigation of this compound. It outlines the broader pharmacological context of the morpholine scaffold and proposes a hypothetical framework for the elucidation of its mechanism of action, should it possess any therapeutic potential.

The Pharmacological Significance of the Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, recognized for its favorable physicochemical properties, metabolic stability, and synthetic accessibility.[1] Its presence in a wide array of approved drugs and clinical candidates underscores its versatility in engaging with diverse biological targets.[1][2]

Derivatives of morpholine have demonstrated a vast spectrum of pharmacological activities, including but not limited to:

-

Anticancer: By targeting key enzymes like mTOR.[2]

-

Antidepressant: Through mechanisms such as reversible inhibition of monoamine oxidase A (MAO-A) or as norepinephrine reuptake inhibitors.

-

Analgesic: Acting as opioid analgesics.

-

Antifungal: By inhibiting sterol biosynthesis.

-

Vasodilator and Anti-emetic properties.

Substituted phenylmorpholines, a class of compounds structurally related to this compound, are known to act as monoamine neurotransmitter releasers with stimulant effects, with some derivatives being investigated for ADHD and as anorectics.[3][4] The nature and position of substituents on both the phenyl and morpholine rings are critical in determining the specific pharmacological profile.[2][5] Given this context, it is plausible that this compound could exhibit activity within the central nervous system or other biological systems, but this remains purely speculative without empirical evidence.

Proposed Experimental Workflow for Mechanism of Action Elucidation

To characterize the currently unknown mechanism of action of this compound, a systematic, multi-tiered experimental approach is necessary. The following workflow represents a logical progression from initial screening to detailed molecular interaction studies.

Data Presentation: A Template for Future Findings

Should the experimental workflow outlined above be pursued, the resulting quantitative data would be critical for understanding the compound's pharmacological profile. The following table serves as a template for the systematic presentation of such hypothetical findings.

| Assay Type | Target | Parameter | Value | Units | Reference/Method |

| Binding Affinity | Hypothetical Target 1 | Ki | e.g., 50 | nM | Radioligand Binding |

| Hypothetical Target 2 | Kd | e.g., 200 | nM | Surface Plasmon Resonance | |

| Functional Activity | Hypothetical Target 1 | IC50 | e.g., 150 | nM | Enzyme Inhibition Assay |

| Hypothetical Target 2 | EC50 | e.g., 75 | nM | Reporter Gene Assay | |

| Cellular Activity | Cancer Cell Line A | GI50 | e.g., 1.2 | µM | MTT Assay |

| Neuronal Cell Line B | - | e.g., Increased Firing | - | Electrophysiology | |

| In Vivo Efficacy | Mouse Model of X | ED50 | e.g., 10 | mg/kg | Behavioral Endpoint |

Detailed Methodologies for Key Experiments (Hypothetical)

The execution of the proposed workflow would necessitate a variety of specialized experimental protocols. Below are generalized methodologies for key assays that would be central to this investigation.

Radioligand Binding Assay (for Target Affinity)

-

Cell Culture and Membrane Preparation: Culture cells expressing the target receptor to high density. Harvest and homogenize cells in a lysis buffer (e.g., Tris-HCl with protease inhibitors). Centrifuge the homogenate to pellet cellular debris, then ultracentrifuge the supernatant to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.

-

Assay Setup: In a 96-well plate, add a fixed concentration of a radiolabeled ligand (e.g., [3H]-ligand) specific for the target receptor to each well.

-

Competition Binding: Add increasing concentrations of the unlabeled test compound, this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).

-

Incubation and Termination: Incubate the plates at a specified temperature for a set time to reach equilibrium. Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50, which can be converted to a Ki value using the Cheng-Prusoff equation.

Western Blot for Downstream Signaling (e.g., Kinase Pathway)

-

Cell Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of this compound for different time points. Include positive and negative controls.

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Denature protein samples and load equal amounts onto a polyacrylamide gel. Separate the proteins by size via electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for a phosphorylated (activated) downstream signaling protein (e.g., p-ERK). Wash, then incubate with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).

-

Detection: Add an HRP substrate that produces a chemiluminescent signal. Image the signal using a digital imager.

-

Analysis: Re-probe the membrane with an antibody for the total (unphosphorylated) protein to serve as a loading control. Quantify the band intensities to determine the relative change in protein phosphorylation upon treatment.

Signaling Pathways and Visualizations

The creation of detailed signaling pathway diagrams is contingent upon the identification of a validated molecular target and the subsequent characterization of its downstream effects. Without any empirical data for this compound, any such diagram would be purely speculative and scientifically unfounded. Once a target is validated (Phase 2 of the workflow) and its downstream effectors are identified (Phase 3), a signaling pathway diagram could be constructed to visualize how the compound modulates cellular function.

Conclusion

This compound remains a molecule of unknown biological significance. Its structural relationship to pharmacologically active morpholine derivatives suggests that it could be a candidate for biological screening. The experimental framework provided in this document offers a comprehensive strategy for any researcher or drug development professional interested in exploring its potential mechanism of action. Until such studies are conducted and the results published, its role will be confined to that of a synthetic building block.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]

- 4. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of (R)-4-Benzyl-3-methylmorpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral molecule (R)-4-Benzyl-3-methylmorpholine. Due to the limited availability of directly published experimental spectra for this specific compound, this document combines data from closely related analogs with established experimental protocols to offer a detailed characterization profile. The information herein is intended to support research, drug development, and quality control activities where this morpholine derivative is of interest.

Molecular Structure

This compound is a substituted morpholine with a benzyl group attached to the nitrogen atom and a methyl group at the 3-position. The stereochemistry at the chiral center is designated as (R).

Molecular Formula: C₁₂H₁₇NO

Molecular Weight: 191.27 g/mol

Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound and its close structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected ¹H and ¹³C NMR chemical shifts for this compound are predicted based on the analysis of related structures, such as 4-benzylmorpholine and N-substituted morpholines.[1]

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20-7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~3.50-3.80 | Multiplet | 2H | Morpholine ring protons (-OCH₂) |

| ~3.45 | Singlet | 2H | Benzyl protons (-NCH₂Ph) |

| ~2.70-2.90 | Multiplet | 1H | Morpholine ring proton (-CH(CH₃)-) |

| ~2.30-2.60 | Multiplet | 2H | Morpholine ring protons (-NCH₂) |

| ~1.90-2.20 | Multiplet | 2H | Morpholine ring protons (-CH₂) |

| ~1.00 | Doublet | 3H | Methyl protons (-CH₃) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~138 | Aromatic quaternary carbon |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~67 | Morpholine ring carbon (-OCH₂) |

| ~62 | Benzyl carbon (-NCH₂Ph) |

| ~58 | Morpholine ring carbon (-CH(CH₃)-) |

| ~54 | Morpholine ring carbon (-NCH₂) |

| ~51 | Morpholine ring carbon (-CH₂) |

| ~15 | Methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The predicted IR absorption bands for this compound are based on the characteristic frequencies of aromatic C-H, aliphatic C-H, C-N, and C-O bonds.

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3000 | Medium | Aromatic C-H stretch |

| 2950-2800 | Strong | Aliphatic C-H stretch (CH₃, CH₂, CH) |

| 1600, 1495, 1450 | Medium-Weak | Aromatic C=C skeletal vibrations |

| 1120-1080 | Strong | C-O-C stretch (ether) |

| 1200-1100 | Medium | C-N stretch (tertiary amine) |

| 750-700 | Strong | Aromatic C-H out-of-plane bend (monosubstituted) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The expected mass spectrum of this compound would show a molecular ion peak [M]⁺ and characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Possible Fragment |

| 191 | [M]⁺ (Molecular Ion) |

| 176 | [M - CH₃]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 100 | [C₅H₁₀NO]⁺ (Morpholine ring fragment) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above. These protocols are based on standard laboratory practices for the analysis of morpholine derivatives.[2][3]

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR.

-

Typical parameters: pulse angle 45°, acquisition time 1-2 s, relaxation delay 2-5 s.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat oil between two KBr or NaCl plates.

-

Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄, CHCl₃) and place it in a liquid IR cell.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder or the solvent, which is then subtracted from the sample spectrum.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum (transmittance or absorbance vs. wavenumber).

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source. Common techniques include:

-

Electron Ionization (EI): For volatile and thermally stable compounds.

-

Electrospray Ionization (ESI): For less volatile or thermally labile compounds, often coupled with liquid chromatography (LC-MS).

-

-

Instrumentation: Employ a mass spectrometer such as a quadrupole, time-of-flight (TOF), or ion trap analyzer.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.[4]

Workflow Visualization

The general workflow for the spectroscopic analysis of this compound is depicted in the following diagram.

This guide serves as a foundational resource for professionals working with this compound. While the provided data is based on sound chemical principles and analogous structures, it is recommended to acquire experimental data on a purified sample for definitive characterization.

References

- 1. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

(R)-4-Benzyl-3-methylmorpholine: A Technical Overview for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-4-Benzyl-3-methylmorpholine, a chiral substituted morpholine of interest in medicinal chemistry and drug discovery. This document details its commercial availability, physicochemical properties, a plausible synthetic route, and discusses the potential biological significance of the morpholine scaffold.

Commercial Availability and Physicochemical Properties

This compound is commercially available from several chemical suppliers, facilitating its acquisition for research purposes. The compound is identified by the CAS Number 74571-98-5 . Below is a summary of its key properties and representative supplier information.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 74571-98-5 | ChemicalBook[1], Guidechem[2] |

| Molecular Formula | C₁₂H₁₇NO | ChemicalBook[1] |

| Molecular Weight | 191.27 g/mol | ChemicalBook[1] |

| Boiling Point | 265.5±20.0 °C (Predicted) | ChemicalBook[3] |

| Density | 1.023±0.06 g/cm³ (Predicted) | ChemicalBook[3] |

| pKa | 6.66±0.40 (Predicted) | ChemicalBook[3] |

| Storage Temperature | 2-8°C | ChemicalBook[3] |

Table 2: Commercial Supplier Information for this compound (CAS 74571-98-5)

| Supplier | Product Code | Purity | Available Quantities |

| BLDpharm | BD251980 | 98% | Inquire |

| ChemSigma | 1781826 | Not Specified | Inquire |

| ChemicalBook | CB52645657 | Not Specified | Inquire |

| Guidechem | N/A | 95+% | Inquire |

| American Custom Chemicals Corporation | CCH0032945 | 95.00% | 5MG, 1G |

| Chemenu | CM132655 | 95% | 1g |

| Alichem | 74571985 | Not Specified | 1g |

Proposed Synthesis Pathway

Step 1: N-Benzylation of (R)-3-Methylmorpholine

The introduction of the benzyl group at the nitrogen atom of the morpholine ring is a standard N-alkylation reaction.

-

Reactants : (R)-3-Methylmorpholine and Benzyl bromide (or benzyl chloride).

-

Reagents : A non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) to act as a proton scavenger.

-

Solvent : A polar aprotic solvent like acetonitrile (CH₃CN) or dimethylformamide (DMF).

-

Procedure : (R)-3-Methylmorpholine is dissolved in the chosen solvent, followed by the addition of the base. Benzyl bromide is then added dropwise to the stirred solution at room temperature. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification : Upon completion, the reaction mixture is filtered to remove the inorganic salts. The solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

The Morpholine Scaffold in Medicinal Chemistry

While no specific biological activity or signaling pathway has been documented for this compound in the reviewed literature, the morpholine ring is recognized as a "privileged structure" in medicinal chemistry. This designation is due to its frequent appearance in biologically active compounds and its favorable physicochemical properties, which can enhance drug-like characteristics.

A wide range of pharmacological activities has been attributed to various substituted morpholine derivatives. These include:

-

Anticancer Activity : Certain morpholine-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.

-

α-Glucosidase Inhibition : N-methylmorpholine-substituted benzimidazolium salts have been identified as potential inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism, suggesting a potential application in diabetes management.

-

Central Nervous System (CNS) Activity : Substituted morpholines have been investigated for their potential as dopaminergic agents and analgesics.

-

Antioxidant and Anti-inflammatory Properties : Some morpholine derivatives have shown promise as antioxidants and anti-inflammatory agents.

-

Immunomodulatory Effects : The morpholine scaffold has been incorporated into molecules with immunomodulating capabilities.

The benzyl group is also a common substituent in pharmacologically active molecules, often contributing to binding affinity with biological targets through hydrophobic and aromatic interactions. The specific stereochemistry at the 3-position of the morpholine ring can be crucial for selective interactions with chiral biological macromolecules such as enzymes and receptors.

Conclusion

This compound is a readily accessible chiral building block for research and development. While specific biological data for this compound is currently lacking, the well-documented pharmacological importance of the substituted morpholine scaffold suggests its potential as a valuable starting point for the design and synthesis of novel therapeutic agents across various disease areas. Further investigation into the biological activity profile of this specific enantiomer is warranted to uncover its potential therapeutic applications.

References

Enantioselective Synthesis of (R)-4-Benzyl-3-methylmorpholine: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of a robust and stereoselective synthetic route to (R)-4-Benzyl-3-methylmorpholine, a chiral morpholine derivative of interest in medicinal chemistry and drug development. The synthesis leverages the chiral pool, starting from the readily available L-alaninol, to ensure high enantiopurity of the final product. This document details the synthetic strategy, provides step-by-step experimental protocols for the key transformations, and presents quantitative data in a structured format for clarity and reproducibility. The logical workflow of the synthesis is also visualized using a process diagram. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction

Chiral morpholine scaffolds are prevalent structural motifs in a wide range of biologically active compounds and approved pharmaceuticals. Their unique conformational properties and ability to engage in specific hydrogen bonding interactions make them valuable components in the design of novel therapeutic agents. The enantioselective synthesis of substituted morpholines is therefore a critical area of research, enabling the exploration of stereochemistry-dependent biological activity and the development of single-enantiomer drugs with improved efficacy and safety profiles.

This guide focuses on the enantioselective synthesis of this compound. The presented synthetic approach is a two-step process commencing with the preparation of the chiral intermediate, (S)-2-(benzylamino)propan-1-ol, from L-alaninol. This is followed by the cyclization of the intermediate to form the desired morpholine ring system. This strategy is advantageous as it utilizes an inexpensive and enantiomerically pure starting material from the chiral pool, thereby controlling the stereochemistry of the final product from the outset.

Synthetic Pathway

The enantioselective synthesis of this compound is achieved through a two-step sequence. The first step involves the reductive amination of (S)-2-amino-1-propanol (L-alaninol) with benzaldehyde to yield the key intermediate, (S)-2-(benzylamino)propan-1-ol. The second step is the cyclization of this amino alcohol with a suitable two-carbon electrophile to construct the morpholine ring. The stereocenter at the C3 position of the morpholine ring is established from the chiral starting material, L-alaninol.

Experimental Protocols

Step 1: Synthesis of (S)-2-(benzylamino)propan-1-ol

This procedure follows the established method of reductive amination of L-alaninol.[1][2]

Materials:

-

(S)-2-Amino-1-propanol (L-alaninol)

-

Benzaldehyde

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Sodium Borohydride (NaBH₄)

-

3M Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Diethyl Ether

Procedure:

-

To a solution of (S)-2-amino-1-propanol (1 equivalent) in dichloromethane, add benzaldehyde (1.1 equivalents) and anhydrous magnesium sulfate (3 equivalents).

-

Stir the reaction mixture at 25 °C for 19 hours to facilitate the formation of the corresponding imine.

-

Filter the reaction mixture to remove the magnesium sulfate and concentrate the filtrate under reduced pressure to obtain the crude imine as a yellow solid.

-

Dissolve the crude imine in methanol and cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.2 equivalents) portion-wise to the cooled solution. Note: gas evolution will occur.

-

After the addition is complete, allow the reaction mixture to warm to 25 °C and continue stirring for 18 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Carefully quench the residue with 3M aqueous hydrochloric acid at 0 °C. Note: gas evolution and an exothermic reaction will occur.

-

Extract the aqueous phase with diethyl ether (4 times) to remove any unreacted benzaldehyde and other non-polar impurities.

-

Cool the aqueous phase to 0 °C and adjust the pH to 11-12 by the addition of sodium hydroxide pellets.

-

Extract the basic aqueous phase with dichloromethane.

-

Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (S)-2-(benzylamino)propan-1-ol as a white solid.

Step 2: Synthesis of this compound

This proposed procedure is based on a general and high-yielding method for the synthesis of morpholines from 1,2-amino alcohols using ethylene sulfate.[3][4]

Materials:

-

(S)-2-(benzylamino)propan-1-ol

-

Ethylene Sulfate

-

Potassium tert-butoxide (t-BuOK)

-

Suitable aprotic solvent (e.g., THF or DMF)

Procedure:

-

Dissolve (S)-2-(benzylamino)propan-1-ol (1 equivalent) in a suitable anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add potassium tert-butoxide (1.1 equivalents) to the solution and stir for a short period to form the corresponding alkoxide.

-

To this mixture, add a solution of ethylene sulfate (1.05 equivalents) in the same solvent.

-

Stir the reaction mixture at room temperature, monitoring the progress by an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion of the reaction, quench the reaction with water.

-

Extract the product into a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Quantitative Data

The following tables summarize the expected quantitative data for the synthesis of this compound based on reported yields for analogous reactions.

Table 1: Synthesis of (S)-2-(benzylamino)propan-1-ol

| Parameter | Value | Reference |

| Starting Material | (S)-2-amino-1-propanol | [1][2] |

| Key Reagents | Benzaldehyde, NaBH₄ | [1][2] |

| Solvent | Dichloromethane, Methanol | [1][2] |

| Reaction Time | ~40 hours | [1][2] |

| Yield | 60% | [1][2] |

| Enantiomeric Purity | Expected to be high (>99% ee) | Assumed from chiral pool start |

Table 2: Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | (S)-2-(benzylamino)propan-1-ol | [3][4] |

| Key Reagents | Ethylene Sulfate, t-BuOK | [3][4] |

| Solvent | Aprotic (e.g., THF, DMF) | [3][4] |

| Reaction Time | Varies (monitor by TLC/LC-MS) | [3][4] |

| Yield | High (typically >80%) | [3][4] |

| Enantiomeric Purity | Expected to be high (>99% ee) | Stereochemistry is retained |

Conclusion

This technical guide outlines a practical and efficient enantioselective synthesis of this compound. The use of L-alaninol as a chiral starting material provides an excellent foundation for achieving high enantiopurity in the final product. The described two-step sequence, involving a reductive amination followed by a robust cyclization, offers a reliable pathway for accessing this valuable chiral morpholine derivative. The detailed experimental protocols and tabulated quantitative data serve as a valuable resource for researchers and scientists engaged in the synthesis of complex chiral molecules for applications in drug discovery and development. Further optimization of the cyclization step for the specific substrate may lead to even higher yields and process efficiency.

References

Stability and Storage of (R)-4-Benzyl-3-methylmorpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for the compound (R)-4-Benzyl-3-methylmorpholine. Due to the limited availability of stability data for this specific molecule, this guide synthesizes information from structurally related compounds, including morpholine derivatives, N-benzyl compounds, secondary amines, and ethers. The experimental protocols described are based on the International Council for Harmonisation (ICH) guidelines for stability testing.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for understanding the compound's general behavior and for designing appropriate stability studies.

| Property | Value | Reference |

| CAS Number | 74571-98-5 | [1] |

| Molecular Formula | C12H17NO | |

| Molecular Weight | 191.27 g/mol | |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Solubility | Expected to be soluble in organic solvents |

Recommended Storage Conditions

Proper storage is essential to maintain the integrity and purity of this compound. The following conditions are recommended based on general guidelines for secondary amines and ethers.[2][3][4]

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place, ideally at 2-8°C for long-term storage. For routine laboratory use, storage at controlled room temperature (20-25°C) is acceptable for shorter periods. | Minimizes the rate of potential thermal degradation. |

| Humidity | Store in a tightly sealed container in a dry environment. The use of desiccants is recommended if the compound is sensitive to moisture. | This compound is potentially hygroscopic, and moisture can lead to hydrolytic degradation. |

| Light | Protect from light. Store in an amber or opaque container. | The N-benzyl group can be susceptible to photodegradation. |

| Atmosphere | For long-term storage, consider flushing the container with an inert gas like nitrogen or argon. | The morpholine ring and the benzylic position are susceptible to oxidation. |

| Container | Use a chemically resistant, tightly sealed container (e.g., glass or a suitable plastic). | Prevents contamination and exposure to air and moisture. |

Potential Degradation Pathways

Based on the functional groups present in this compound (a secondary amine, an ether, and an N-benzyl group), several degradation pathways are plausible under stress conditions.

Oxidative Degradation

The tertiary amine and the benzylic C-H bond are potential sites for oxidation.[5] Oxidation of the nitrogen atom can lead to the formation of an N-oxide, which may undergo further rearrangements.[5] The benzylic position is also susceptible to oxidation, potentially leading to the formation of a ketone.

digraph "Oxidative Degradation Pathway" {

graph [rankdir="LR", splines=true, nodesep=0.5, size="7.6,4", dpi=72];

node [shape=box, style=rounded, fontname="Arial", fontsize=12, color="#202124", fillcolor="#F1F3F4", fontcolor="#202124"];

edge [color="#5F6368", arrowhead=normal];

"R4B3MM" [label="this compound"];

"N_oxide" [label="N-oxide"];

"Ketone" [label="Benzylic Ketone"];

"R4B3MM" -> "N_oxide" [label="Oxidation (N)"];

"R4B3MM" -> "Ketone" [label="Oxidation (Benzylic C-H)"];

}

Caption: Proposed Thermal Degradation Pathways.

Photolytic Degradation

The N-benzyl group can be sensitive to UV light, which may lead to cleavage of the C-N bond.

[6]

```dot

digraph "Photolytic Degradation Pathway" {

graph [rankdir="LR", splines=true, nodesep=0.5, size="7.6,4", dpi=72];

node [shape=box, style=rounded, fontname="Arial", fontsize=12, color="#202124", fillcolor="#F1F3F4", fontcolor="#202124"];

edge [color="#5F6368", arrowhead=normal];

"R4B3MM" [label="this compound"];

"Photodegradants" [label="Photodegradation Products"];

"R4B3MM" -> "Photodegradants" [label="UV Light"];

}

Caption: General Workflow for Forced Degradation Studies.

Table 3: Forced Degradation Conditions

Stress Condition Protocol Acid Hydrolysis Dissolve the compound in 0.1 M HCl and heat at 60°C for a specified period (e.g., 24, 48, 72 hours). Base Hydrolysis Dissolve the compound in 0.1 M NaOH and heat at 60°C for a specified period. Neutral Hydrolysis Dissolve the compound in purified water and heat at 60°C for a specified period. Oxidation Treat a solution of the compound with 3% H2O2 at room temperature for a specified period. Thermal Degradation Expose the solid compound to dry heat at a temperature above the accelerated stability testing condition (e.g., 80°C) for a specified period. Photostability Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

At each time point, samples should be analyzed by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS) detection, to quantify the parent compound and detect any degradation products.

Long-Term and Accelerated Stability Studies

These studies are designed to establish the re-test period and recommended storage conditions.

[7][8][9][10]

Table 4: Long-Term and Accelerated Stability Study Conditions

Study Type Storage Condition Minimum Duration Testing Frequency Long-Term 25°C ± 2°C / 60% RH ± 5% RH 12 months 0, 3, 6, 9, 12, 18, 24 months Intermediate 30°C ± 2°C / 65% RH ± 5% RH 6 months 0, 3, 6 months Accelerated 40°C ± 2°C / 75% RH ± 5% RH 6 months 0, 3, 6 months

The compound should be stored in the proposed container closure system. At each testing frequency, the sample should be analyzed for appearance, assay, and degradation products.

Conclusion

References

- 1. This compound | 74571-98-5 [chemicalbook.com]

- 2. diplomatacomercial.com [diplomatacomercial.com]

- 3. chapman.edu [chapman.edu]

- 4. flinnsci.com [flinnsci.com]

- 5. Novel rearrangements of an N-oxide degradate formed from oxidation of a morpholine acetal substance P antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 8. scribd.com [scribd.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. Stability testing protocols | PPTX [slideshare.net]

The Genesis and Evolution of Morpholine-Based Chiral Auxiliaries: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly in the realm of pharmaceutical development where the chirality of a molecule can dictate its therapeutic efficacy and toxicological profile. Among the various strategies for asymmetric synthesis, the use of chiral auxiliaries has proven to be a robust and reliable method for controlling stereochemistry. This in-depth technical guide explores the historical development of a specific and highly valuable class of these stereodirecting molecules: morpholine-based chiral auxiliaries. From their conceptual origins in related heterocyclic systems to their refinement and diverse applications, we will trace the key discoveries, outline detailed experimental protocols, and present the quantitative data that underscore their utility.

Precursors to Morpholine Auxiliaries: The Pioneering Work of Schöllkopf

The story of morpholine-based chiral auxiliaries begins not with morpholines themselves, but with a closely related class of compounds: piperazine-2,5-diones. In the late 1970s and early 1980s, Ulrich Schöllkopf and his group developed a groundbreaking method for the asymmetric synthesis of α-amino acids known as the Schöllkopf bis-lactim ether method .[1][2][3] This approach utilized a chiral auxiliary derived from the natural amino acid L-valine to direct the stereoselective alkylation of a glycine enolate equivalent.

The core of the Schöllkopf method involves the preparation of a bislactim ether from the cyclic dipeptide of glycine and L-valine. The bulky isopropyl group of the valine residue effectively shields one face of the nearly planar lithiated glycine unit, forcing an incoming electrophile to approach from the opposite, less hindered face.[1][2] This elegant strategy consistently delivered high levels of diastereoselectivity, typically exceeding 95% de.[1]

The Schöllkopf Method: A Step-by-Step Workflow

The general workflow of the Schöllkopf asymmetric amino acid synthesis is depicted below.

Experimental Protocol: Synthesis and Alkylation of the Schöllkopf Auxiliary

The following is a representative experimental protocol for the preparation and alkylation of the Schöllkopf bis-lactim ether derived from L-valine and glycine.

Step 1: Preparation of cyclo(L-Val-Gly) (Piperazine-2,5-dione)

A solution of L-valine methyl ester hydrochloride and glycine methyl ester hydrochloride in methanol is neutralized with a solution of sodium methoxide in methanol. The resulting solution is heated at reflux for several hours. The solvent is then removed under reduced pressure, and the crude cyclic dipeptide is purified by recrystallization.

Step 2: Formation of the Bislactim Ether

The dried cyclo(L-Val-Gly) is suspended in a dry, inert solvent such as dichloromethane. To this suspension, a solution of trimethyloxonium tetrafluoroborate (Meerwein's salt) in the same solvent is added portion-wise at room temperature under an inert atmosphere. The reaction mixture is stirred until the starting material is completely consumed, as monitored by thin-layer chromatography. The reaction is then quenched, and the bislactim ether is isolated and purified.

Step 3: Diastereoselective Alkylation

The bislactim ether is dissolved in a dry ethereal solvent, typically tetrahydrofuran (THF), and the solution is cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium in hexanes is added dropwise to generate the lithiated anion. After stirring for a short period, the electrophile (e.g., an alkyl halide) is added, and the reaction is allowed to proceed at low temperature until completion. The reaction is then quenched, and the product is extracted and purified by chromatography.

Step 4: Hydrolysis and Isolation of the Chiral Amino Acid

The purified alkylated bislactim ether is dissolved in a solution of dilute hydrochloric acid and stirred at room temperature. The progress of the hydrolysis is monitored until the starting material is consumed. The resulting solution contains the desired chiral α-amino acid methyl ester and the L-valine methyl ester, which can be separated by standard techniques such as chromatography.

Quantitative Data for the Schöllkopf Method

The Schöllkopf method has been successfully applied to the synthesis of a wide range of α-amino acids with excellent stereocontrol. A selection of results is presented in the table below.

| Electrophile (R-X) | Product (R-group) | Diastereomeric Excess (de) | Reference |

| CH₃I | Methyl | >95% | [1] |

| CH₂=CHCH₂Br | Allyl | >95% | [2] |

| C₆H₅CH₂Br | Benzyl | >95% | [1] |

| (CH₃)₂CHCH₂I | Isobutyl | >95% | [1] |

While highly effective, the Schöllkopf method is primarily used for laboratory-scale synthesis of non-proteinogenic amino acids due to its limited atom economy.[1] Nevertheless, its development was a landmark in asymmetric synthesis and laid the crucial groundwork for the subsequent evolution of related chiral auxiliaries, including those based on the morpholine scaffold. The underlying principle of using a rigid heterocyclic template to control the facial selectivity of enolate reactions would prove to be a highly fruitful concept. The next generation of auxiliaries would build upon this foundation, aiming for improved synthetic efficiency and broader applicability.

References

Methodological & Application

The Role of (R)-4-Benzyl-3-methylmorpholine in Asymmetric Synthesis: A Review of Current Applications

For Immediate Release

[City, State] – [Date] – Researchers and professionals in the field of drug development and organic synthesis are constantly seeking novel and efficient chiral molecules to advance asymmetric synthesis. This report focuses on the application of (R)-4-Benzyl-3-methylmorpholine, a chiral morpholine derivative, in this critical area of chemical research. Despite significant interest in chiral morpholines, a comprehensive review of scientific literature and chemical databases reveals no specific documented applications of this compound as a chiral auxiliary or catalyst in asymmetric synthesis.

While the direct application of this compound in asymmetric catalysis remains undocumented, its synthesis is established. The following protocol outlines a general method for its preparation.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, a general representation of which is provided below.

Experimental Workflow for the Synthesis of this compound

Figure 1. A generalized workflow for the synthesis of this compound.

A key step in a reported synthesis involves the reduction of the intermediate (R)-4-benzyl-5-methylmorpholine-3-one.[1]

Protocol: Reduction of (R)-4-benzyl-5-methylmorpholine-3-one[1]

-

A solution of (R)-4-benzyl-5-methylmorpholine-3-one (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared.

-

This solution is added dropwise at 0°C to a solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄) (2.0 eq), in anhydrous THF.

-

Following the addition, the reaction mixture is heated to reflux and maintained for a specified period (e.g., 18 hours).

-

Upon completion, the reaction is carefully quenched and worked up to isolate the desired product, this compound.

The Broader Context: Chiral Morpholines in Asymmetric Synthesis

While this compound itself has not been documented as a tool for asymmetric synthesis, the broader class of chiral morpholine derivatives sees varied use. These applications generally fall into two categories: as chiral auxiliaries or as ligands for metal catalysts.

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed. Evans oxazolidinones are a well-known class of chiral auxiliaries, and while not morpholines, they share the principle of using a chiral heterocyclic scaffold to induce asymmetry.

Chiral Ligands: Chiral morpholine derivatives can be synthesized to act as ligands that coordinate to a metal center. The resulting chiral metal complex can then catalyze a variety of asymmetric transformations, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The stereochemical environment created by the chiral ligand around the metal center is responsible for the enantioselectivity of the catalyzed reaction.

Logical Relationship of Chiral Morpholines in Asymmetric Catalysis

Figure 2. General scheme for the application of a chiral morpholine derivative as a ligand in asymmetric metal catalysis.

Conclusion

References

protocol for alkylation reactions using (R)-4-Benzyl-3-methylmorpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric alkylation is a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds, a critical step in the synthesis of chiral molecules such as pharmaceuticals and natural products. The use of chiral auxiliaries is a robust and widely employed strategy to achieve high levels of stereocontrol. This document provides detailed application notes and protocols for asymmetric alkylation reactions.

Note on (R)-4-Benzyl-3-methylmorpholine: While these notes focus on the well-established Evans' oxazolidinone auxiliaries, the principles and general procedures are analogous to those that would be employed with other chiral auxiliaries, including morpholine-based systems like this compound. Despite a comprehensive search, a specific, detailed protocol for the use of this compound in asymmetric alkylation was not found in readily available scientific literature, suggesting it may be a less commonly used auxiliary for this purpose. The following protocols, therefore, serve as a representative guide to the experimental techniques involved in chiral auxiliary-mediated asymmetric alkylation.

Principle of Asymmetric Alkylation using Chiral Auxiliaries

The underlying principle of using a chiral auxiliary is the temporary attachment of a chiral molecule to a prochiral substrate. This creates a chiral environment that directs the approach of an incoming electrophile (in this case, an alkylating agent) to one face of the enolate, leading to the formation of a new stereocenter with a high degree of stereoselectivity. After the alkylation step, the chiral auxiliary is cleaved and can often be recovered and reused.

A general workflow for this process is illustrated below:

Application Data: Asymmetric Alkylation of Evans' Oxazolidinone Auxiliaries

The following table summarizes representative data for the diastereoselective alkylation of N-acylated Evans' oxazolidinone auxiliaries, demonstrating the high diastereoselectivities achievable with this methodology.

| Entry | Chiral Auxiliary | Acyl Group | Base | Alkylating Agent (R-X) | Diastereomeric Ratio (d.r.) |

| 1 | (R)-4-Benzyl-2-oxazolidinone | Propionyl | LDA | Benzyl bromide | >99:1 |

| 2 | (S)-4-Benzyl-2-oxazolidinone | Propionyl | LDA | Methyl iodide | 99:1 |

| 3 | (R)-4-Isopropyl-2-oxazolidinone | Acetyl | NaHMDS | Ethyl iodide | 95:5 |

| 4 | (S)-4-Isopropyl-2-oxazolidinone | Acetyl | LDA | Allyl bromide | 97:3 |

| 5 | (R)-4-Phenyl-2-oxazolidinone | Butyryl | KHMDS | Propargyl bromide | 98:2 |

Data compiled from various sources in synthetic organic chemistry literature for illustrative purposes.

Experimental Protocols

The following are detailed, representative protocols for the key steps in an asymmetric alkylation sequence using an Evans' oxazolidinone auxiliary.

Protocol 1: N-Acylation of the Chiral Auxiliary

This protocol describes the coupling of a carboxylic acid with the chiral auxiliary to form the N-acyl adduct, the substrate for the alkylation reaction.

Materials:

-

(R)-4-Benzyl-2-oxazolidinone

-

Propionyl chloride

-

Triethylamine (Et3N)

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

-

Standard glassware for workup and purification

Procedure:

-

To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous DCM at 0 °C is added triethylamine (1.5 eq).

-

Propionyl chloride (1.1 eq) is added dropwise to the stirred solution.

-

The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) until completion.

-

Upon completion, the reaction is quenched with water.

-

The organic layer is separated, washed with saturated aqueous sodium bicarbonate solution, and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the pure N-propionyl-(R)-4-benzyl-2-oxazolidinone.

Protocol 2: Diastereoselective Alkylation

This protocol details the enolate formation and subsequent alkylation to introduce the new stereocenter.

Materials:

-

N-propionyl-(R)-4-benzyl-2-oxazolidinone

-

Lithium diisopropylamide (LDA) solution in THF, freshly prepared or titrated

-

Benzyl bromide

-

Tetrahydrofuran (THF), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dry ice/acetone bath (-78 °C)

-

Syringes for transfer of anhydrous and air-sensitive reagents

-

Standard glassware for workup and purification

Procedure:

-

A solution of N-propionyl-(R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

LDA (1.05 eq) is added dropwise via syringe, and the resulting solution is stirred at -78 °C for 30-60 minutes to ensure complete enolate formation.

-

Benzyl bromide (1.2 eq) is then added dropwise to the enolate solution at -78 °C.

-

The reaction mixture is stirred at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

The reaction is quenched at -78 °C by the addition of a saturated aqueous ammonium chloride solution.

-

The mixture is allowed to warm to room temperature, and the product is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography to yield the alkylated product. The diastereomeric ratio can be determined at this stage by NMR spectroscopy or chiral HPLC.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the chiral auxiliary to yield the desired α-alkylated carboxylic acid.

Materials:

-

Alkylated N-acyl adduct from Protocol 2

-

Lithium hydroxide (LiOH)

-

Hydrogen peroxide (H2O2), 30% aqueous solution

-

Tetrahydrofuran (THF)

-

Water

-

Ice bath

-

Standard glassware for workup and purification

Procedure:

-

The alkylated N-acyl adduct (1.0 eq) is dissolved in a mixture of THF and water (e.g., 3:1 v/v) and cooled to 0 °C.

-

An aqueous solution of lithium hydroxide (e.g., 2.0 eq) is added, followed by the dropwise addition of 30% aqueous hydrogen peroxide (e.g., 4.0 eq).

-

The reaction mixture is stirred at 0 °C for 1-2 hours and then at room temperature until the reaction is complete (monitored by TLC).

-

The reaction is quenched by the addition of an aqueous solution of sodium sulfite.

-

The THF is removed under reduced pressure.

-

The aqueous layer is washed with a non-polar solvent (e.g., hexane or ether) to recover the chiral auxiliary.

-

The aqueous layer is then acidified with concentrated HCl to a pH of approximately 1-2.

-

The desired α-alkylated carboxylic acid is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to give the final product.

Logical Relationships in Stereodirection

The stereochemical outcome of the alkylation is determined by the conformation of the chiral enolate, which is influenced by the steric bulk of the substituent on the chiral auxiliary.

Conclusion

The use of chiral auxiliaries, such as Evans' oxazolidinones, provides a reliable and highly stereoselective method for the synthesis of enantiomerically enriched α-alkylated carboxylic acids and their derivatives. The protocols outlined above offer a general framework for performing these transformations. While a specific protocol for this compound was not identified, the principles of acylation, diastereoselective enolate alkylation, and auxiliary cleavage remain fundamental to this powerful class of asymmetric reactions. Researchers can adapt these methodologies to other chiral auxiliary systems with appropriate optimization of reaction conditions.

Application of (R)-4-Benzyl-3-methylmorpholine in Aldol Reactions: Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific data regarding the application of (R)-4-Benzyl-3-methylmorpholine as a catalyst in aldol reactions. Research on chiral morpholine-based catalysts for aldol reactions is limited, with some studies indicating lower efficiency compared to well-established catalysts like proline and its derivatives.[1][2] The lower reactivity is often attributed to the electronic properties of the morpholine ring.[1][2]

This document provides detailed application notes and protocols for a closely related chiral morpholine-based catalyst system in the context of an asymmetric Michael addition reaction. This serves as a representative example of how such a scaffold can be employed in asymmetric C-C bond-forming reactions. The featured catalyst, a β-morpholine amino acid, has demonstrated high efficiency in the 1,4-addition of aldehydes to nitroolefins.[1][2]

Application Notes: Asymmetric Michael Addition Catalyzed by a β-Morpholine Amino Acid

Chiral morpholine derivatives have been explored as organocatalysts in asymmetric synthesis. While their application in aldol reactions is not extensively documented, β-morpholine amino acids have emerged as highly efficient catalysts for the asymmetric Michael addition of aldehydes to nitroolefins. This reaction is a fundamental C-C bond-forming reaction that proceeds via an enamine intermediate, similar to the mechanism of proline-catalyzed aldol reactions.

The catalyst, derived from commercially available amino acids, provides a rigid scaffold that, despite the potential electronic drawbacks of the morpholine ring, can induce high levels of stereocontrol.[1][2] Computational studies have elucidated the transition state, highlighting the key interactions that lead to excellent yields, diastereoselectivities, and enantioselectivities.[1]

Key Features of the Catalyst System:

-

High Efficiency: The catalyst is effective at low loading (1 mol%).

-

Excellent Stereocontrol: Achieves high diastereoselectivity (up to 99% d.e.) and enantioselectivity (up to 99% e.e.).

-

Broad Substrate Scope: Tolerates a variety of aldehydes and nitroolefins.

-

Operational Simplicity: The reactions are typically carried out under mild conditions.

Quantitative Data Summary

The following table summarizes the performance of the β-morpholine amino acid catalyst in the Michael addition of various aldehydes to nitrostyrene.

| Entry | Aldehyde (R) | Product | Yield (%) | d.r. (syn/anti) | e.e. (%) (syn) |

| 1 | Propanal | 4a | 95 | >99:1 | 94 |

| 2 | Butanal | 4b | 94 | >99:1 | 95 |

| 3 | Pentanal | 4c | 96 | >99:1 | 96 |

| 4 | Hexanal | 4d | 95 | >99:1 | 96 |

| 5 | 3-Methylbutanal | 4e | 99 | 98:2 | 99 |

| 6 | Cyclohexanecarbaldehyde | 4f | 99 | 95:5 | 99 |

Data sourced from a study on highly efficient morpholine-based organocatalysts.[1][2]

Experimental Protocols

Synthesis of β-Morpholine Amino Acid Catalyst

A general procedure for the synthesis of Boc-protected β-morpholine amino acids is presented below.

Protocol:

-

To a vigorously stirred solution of the corresponding Boc-protected morpholine amino alcohol (0.33 mmol) in a 2:1 mixture of CH₂Cl₂/H₂O (2 mL, 0.15 M), add TEMPO (11.0 mg, 0.07 mmol) and (diacetoxyiodo)benzene (BIAB, 225.4 mg, 0.7 mmol) at 0°C.[2]

-

Stir the reaction mixture at 0°C for 6 hours.

-

Quench the reaction by adding methanol (2 mL).

-

Concentrate the mixture to dryness under reduced pressure.

-

Purify the residue by silica gel column chromatography (eluent: CH₂Cl₂/MeOH, 20:1) to yield the Boc-protected morpholine amino acid as a colorless oil.[2]

General Protocol for the Asymmetric Michael Addition

Protocol:

-

In a glass vial, dissolve the β-morpholine amino acid catalyst (1 mol%) in the appropriate solvent.

-

Add the aldehyde (1.1 equivalents) to the solution.

-

Add the nitroolefin (1.0 equivalent) to the reaction mixture.

-

Stir the reaction at the specified temperature (e.g., room temperature) and monitor by TLC.

-

Upon completion, purify the product by flash column chromatography on silica gel.

Visualizations

Experimental Workflow

Caption: Workflow for Catalyst Synthesis and Michael Addition.

Proposed Catalytic Cycle

Caption: Proposed Catalytic Cycle for the Michael Addition.

References

- 1. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]

Application Notes and Protocols: (R)-4-Benzyl-3-methylmorpholine as a Chiral Auxiliary for Enolate Reactions

A comprehensive review of scientific literature and chemical databases did not yield specific examples of (R)-4-benzyl-3-methylmorpholine being employed as a chiral auxiliary for enolate reactions. While the morpholine scaffold is a recognized structural motif in various chiral auxiliaries and catalysts, and derivatives of (R)-4-benzyl-morpholine are commercially available for synthetic purposes, their application in controlling the stereochemical outcome of enolate alkylations or other enolate-based transformations is not documented in the reviewed literature.

Established chiral auxiliaries for enolate reactions, such as Evans oxazolidinones and pseudoephedrine-based systems, are extensively documented with detailed protocols and a wealth of quantitative data on their stereochemical control. These auxiliaries function by being temporarily attached to a carboxylic acid derivative, directing the stereoselective formation of a specific enolate geometry and subsequently shielding one face of the enolate from electrophilic attack. This leads to a high degree of diastereoselectivity in the formation of new stereocenters.

The successful application of a chiral auxiliary relies on several key factors:

-

Efficient Attachment and Cleavage: The auxiliary must be easily attached to the substrate and subsequently removed under mild conditions that do not compromise the newly formed stereocenter.

-

High Facial Shielding: The chiral auxiliary must effectively block one face of the enolate, forcing the electrophile to approach from the less hindered side.

-

Control of Enolate Geometry: The auxiliary often influences the formation of either the (E)- or (Z)-enolate, which is crucial for determining the stereochemical outcome of the reaction.

While it is conceivable that this compound could be explored for such applications, the absence of published research indicates that it may not offer advantages over existing, highly effective chiral auxiliaries, or that its potential in this area has yet to be investigated and reported.

Due to the lack of specific experimental data for this compound in enolate reactions, the following sections on quantitative data, experimental protocols, and mechanistic diagrams cannot be provided. Researchers interested in exploring the potential of this compound as a chiral auxiliary would need to undertake foundational research to determine its efficacy in stereoselective enolate functionalization. This would involve the synthesis of the N-acyl derivative, systematic studies of enolate formation and alkylation with various electrophiles, and analysis of the diastereomeric ratios of the products.

Application Notes and Protocols for the Removal of the (R)-4-Benzyl-3-methylmorpholine Auxiliary

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established methods for the removal of the (R)-4-benzyl-3-methylmorpholine chiral auxiliary, a crucial step in asymmetric synthesis to isolate the desired enantiomerically pure product. The protocols detailed below are based on common cleavage techniques for N-benzyl and morpholine-containing structures, offering a starting point for optimization in your specific synthetic route.

Introduction

Chiral auxiliaries are instrumental in asymmetric synthesis, guiding reactions to produce a single desired stereoisomer. The this compound auxiliary, after inducing diastereoselectivity in a key bond-forming step, must be efficiently and cleanly removed to yield the final product and allow for the potential recovery of the auxiliary. The choice of cleavage method depends on the stability of the desired product and the functional groups present in the molecule. The two primary strategies for the removal of this auxiliary are reductive cleavage of the N-benzyl group and oxidative cleavage of the morpholine ring.

General Cleavage Methods

Two principal methods for the removal of the this compound auxiliary are reductive and oxidative cleavage.

-

Reductive Cleavage: This is often the milder approach and targets the benzylic C-N bond. Catalytic hydrogenation is the most common method, offering clean conversion and straightforward purification.

-

Oxidative Cleavage: This method involves the cleavage of C-C bonds within the morpholine ring, which can be advantageous if the product is sensitive to reductive conditions.

Data Presentation

The following tables summarize typical reaction conditions for the removal of the this compound auxiliary. Please note that yields are substrate-dependent and may require optimization.

Table 1: Reductive Cleavage Conditions

| Parameter | Condition | Notes |

| Catalyst | 10% Palladium on Carbon (Pd/C) | Catalyst loading typically 5-10 mol%. |

| Hydrogen Source | H₂ gas (balloon or Parr apparatus) | Can also use transfer hydrogenation (e.g., ammonium formate). |

| Solvent | Methanol (MeOH) or Ethanol (EtOH) | Protic solvents are generally effective. |

| Temperature | Room Temperature | May require gentle heating for less reactive substrates. |

| Pressure | 1 atm (balloon) to 50 psi (Parr) | Higher pressure can accelerate the reaction. |

| Typical Reaction Time | 12-24 hours | Monitor by TLC or LC-MS. |

| Expected Yield | >90% | Generally high-yielding and clean. |

Table 2: Oxidative Cleavage Conditions

| Parameter | Condition | Notes |

| Oxidant | Ozone (O₃), Copper-based catalysts | The choice of oxidant is critical and depends on substrate compatibility. Visible light-promoted methods also exist. |

| Solvent | Dichloromethane (DCM), Acetonitrile (MeCN) | Aprotic solvents are commonly used. |

| Temperature | -78 °C to room temperature | Low temperatures are often required for reactions involving ozone. |

| Additives | Pyridine (for copper catalysis) | Can act as a ligand or base to facilitate the reaction. |

| Typical Reaction Time | 1-8 hours | Generally faster than reductive cleavage. |

| Expected Yield | 60-85% | Yields can be more variable than with reductive methods. |

Experimental Protocols

Protocol 1: Reductive Cleavage via Catalytic Hydrogenation

This protocol describes the removal of the this compound auxiliary using palladium-catalyzed hydrogenation.

Materials:

-

N-acylated substrate with the this compound auxiliary

-

10% Palladium on Carbon (Pd/C)

-

Methanol (MeOH), anhydrous

-

Hydrogen gas (H₂) balloon or Parr hydrogenator

-

Inert gas (Argon or Nitrogen)

-

Filter agent (e.g., Celite®)

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the N-acylated substrate (1.0 eq) in anhydrous methanol (0.1 M).

-

Carefully add 10% Pd/C (0.1 eq by weight of substrate) to the solution.

-

Flush the reaction flask with an inert gas (Argon or Nitrogen).

-

Introduce hydrogen gas via a balloon or connect the flask to a Parr hydrogenator (set to the desired pressure, e.g., 50 psi).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically 12-24 hours), carefully vent the hydrogen gas and flush the flask with an inert gas.

-